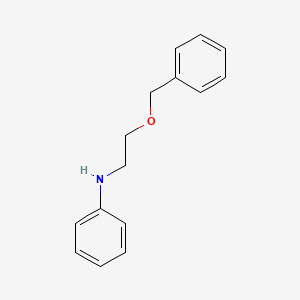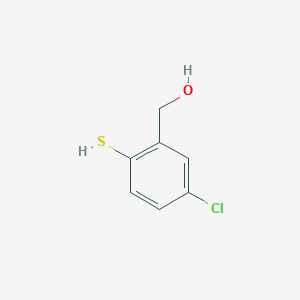
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is an organosulfur compound characterized by the presence of a thiophenol group substituted with a chlorine atom and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL typically involves the chlorination of 2-(hydroxymethyl)thiophenol. One common method is the reaction of 2-(hydroxymethyl)thiophenol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Applications De Recherche Scientifique
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL involves its interaction with various molecular targets. The thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorothiophenol: Similar structure but lacks the hydroxymethyl group.
2-(Hydroxymethyl)thiophenol: Similar structure but lacks the chlorine atom.
4-Bromo-2-(hydroxymethyl)thiophenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H7ClOS |
|---|---|
Poids moléculaire |
174.65 g/mol |
Nom IUPAC |
(5-chloro-2-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7ClOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 |
Clé InChI |
VJTBYIVDTPQLIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CO)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




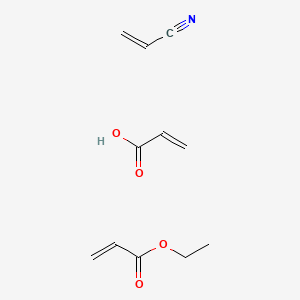



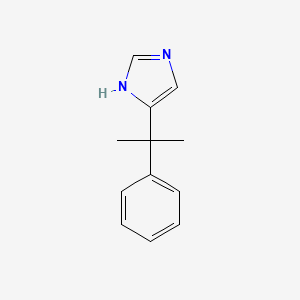
![TERT-BUTYL (1S)-1-(CYCLOHEXYLMETHYL)-2-[METHOXY(METHYL)AMINO]-2-OXOETHYLCARBAMATE](/img/structure/B8572617.png)
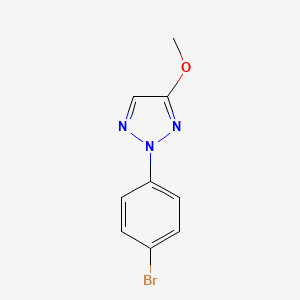
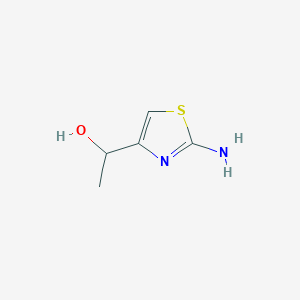
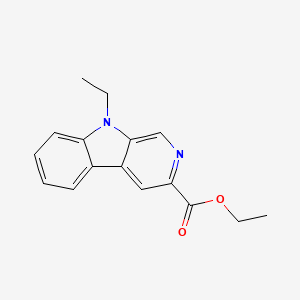

![(2,3-Dihydro-benzo[b]thiophen-5-yl)-acetic acid](/img/structure/B8572646.png)
